tert-butyl N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}carbamate
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Overview
Description
Tert-butyl N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}carbamate is a chemical compound characterized by its bromine and trifluoromethyl groups attached to a phenyl ring, which is further connected to a carbamate group with a tert-butyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}carbamate typically involves the reaction of 4-bromo-2-(trifluoromethyl)benzylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and large-scale reactors are often employed to ensure consistent quality and efficiency. Purification steps such as recrystallization or column chromatography may be used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom on the phenyl ring can be oxidized to form a corresponding phenol derivative.
Reduction: The trifluoromethyl group is generally resistant to reduction, but the carbamate group can be hydrolyzed to yield the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Hydrolysis of the carbamate group can be achieved using strong acids or bases.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium azide (NaN₃) or sodium iodide (NaI).
Major Products Formed:
Oxidation: 4-bromo-2-(trifluoromethyl)phenol
Reduction: 4-bromo-2-(trifluoromethyl)aniline
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its bromine and trifluoromethyl groups make it a versatile building block for creating pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: The compound has potential biological applications, including its use as a probe in biochemical assays to study enzyme activities or as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, tert-butyl N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}carbamate can be used to develop new therapeutic agents. Its structural features may contribute to the design of drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which tert-butyl N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}carbamate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets through binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Tert-butyl N-(4-bromo-2-methylphenyl)carbamate: Similar structure but lacks the trifluoromethyl group.
Tert-butyl N-(4-bromo-2-chlorophenyl)carbamate: Similar structure but with a chlorine atom instead of trifluoromethyl.
Tert-butyl N-(4-bromo-2-fluorophenyl)carbamate: Similar structure but with a fluorine atom instead of trifluoromethyl.
Uniqueness: The presence of the trifluoromethyl group in tert-butyl N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}carbamate imparts unique chemical and physical properties compared to its analogs. This group enhances the compound's stability and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
1299483-40-1 |
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Molecular Formula |
C13H15BrF3NO2 |
Molecular Weight |
354.2 |
Purity |
95 |
Origin of Product |
United States |
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